Tert-butyl(2,4-dichlorophenoxy)dimethylsilane
CAS No.:
Cat. No.: VC13881547
Molecular Formula: C12H18Cl2OSi
Molecular Weight: 277.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18Cl2OSi |
|---|---|
| Molecular Weight | 277.26 g/mol |
| IUPAC Name | tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane |
| Standard InChI | InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3 |
| Standard InChI Key | JYWHLWFKXXRKHZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of tert-butyl(2,4-dichlorophenoxy)dimethylsilane (C<sub>12</sub>H<sub>16</sub>Cl<sub>2</sub>O<sub>2</sub>Si) consists of a silicon atom covalently bonded to:
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A tert-butyl group [(CH<sub>3</sub>)<sub>3</sub>C-] providing steric protection.
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Two methyl groups (CH<sub>3</sub>-) contributing to hydrophobicity.
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A 2,4-dichlorophenoxy group (Cl<sub>2</sub>C<sub>6</sub>H<sub>3</sub>O-) offering electronic modulation.
The silicon-oxygen bond length in similar silyl ethers is approximately 1.63 Å, with bond angles around 110° for Si-O-C . The dichlorophenyl ring introduces dipole moments due to the electronegative chlorine atoms at the 2- and 4-positions, influencing reactivity in nucleophilic substitutions.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.24 g/mol | Calculated |
| Boiling Point | Not reported | |
| Log P (Octanol-Water) | Estimated 3.8–4.2 | |
| Solubility in Water | <0.1 mg/mL (25°C) | |
| Vapor Pressure | ~0.01 mmHg (20°C) | Analogous |
The compound’s low water solubility and high log P value indicate strong lipophilicity, favoring its use in non-polar reaction media .
Synthesis and Reaction Pathways
Preparation Methods
A standard synthesis route involves the reaction of 2,4-dichlorophenol with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. In a typical procedure :
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Reagents: 2,4-Dichlorophenol (1.0 equiv), TBSCl (1.1 equiv), imidazole (1.2 equiv).
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions: Stirred at room temperature for 12–24 hours under argon.
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Workup: Quenched with water, extracted with DCM, dried over Na<sub>2</sub>SO<sub>4</sub>, and purified via column chromatography (hexane/ethyl acetate).
The reaction proceeds via deprotonation of the phenolic hydroxyl group by imidazole, followed by nucleophilic attack on the silicon center of TBSCl . Yields typically exceed 70% when moisture is rigorously excluded.
Stability and Reactivity
The tert-butyldimethylsilyl (TBS) group confers stability toward bases and weak acids but is cleaved by fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) or strong acids (e.g., HCl in methanol) . Kinetic studies on analogous silyl ethers show half-lives of >24 hours in neutral aqueous solutions at 25°C, decreasing to <1 hour in the presence of 1 M HCl .
Applications in Organic Synthesis
Hydroxyl Group Protection
The compound’s primary application lies in protecting phenolic hydroxyl groups during multi-step syntheses. For example, in the preparation of triclosan derivatives, the TBS group shields reactive sites during alkylation or acylation steps, as demonstrated in the synthesis of antibacterial agents . Post-reaction deprotection is achieved using TBAF, restoring the hydroxyl functionality without damaging sensitive substrates.
Pharmaceutical Intermediates
Structural analogs, such as tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, highlight the role of silyl-protected intermediates in antiviral and antibiotic drug development . The chlorinated aromatic moiety may enhance binding to biological targets through halogen bonding, as observed in kinase inhibitors .
| Precaution | Implementation Example |
|---|---|
| Personal Protection | Nitrile gloves, safety goggles |
| Ventilation | Fume hood for handling |
| Spill Management | Absorb with inert material |
| Storage | Argon atmosphere, -20°C |
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